molecular formula C28H26N4O7S B2894714 N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688059-97-4

N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2894714
CAS No.: 688059-97-4
M. Wt: 562.6
InChI Key: NVPONHUJBFPEFS-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-derived family, characterized by a 1,3-dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:

  • A sulfanyl (-S-) linkage at position 6 of the quinazoline ring, substituted with a 3-nitrophenylmethyl group.
  • A butanamide chain at position 7, terminating in a 4-methoxyphenylmethyl group.
  • The 1,3-dioxolane ring fused to the quinazoline scaffold, contributing to its planar rigidity and electronic properties.

The 4-methoxyphenyl moiety in the butanamide chain may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O7S/c1-37-21-9-7-18(8-10-21)15-29-26(33)6-3-11-31-27(34)22-13-24-25(39-17-38-24)14-23(22)30-28(31)40-16-19-4-2-5-20(12-19)32(35)36/h2,4-5,7-10,12-14H,3,6,11,15-17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPONHUJBFPEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the attachment of the methoxyphenyl, nitrophenyl, and butanamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfanyl group could produce a sulfoxide or sulfone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is not fully understood and requires further research. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The presence of various functional groups suggests that it may engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The following compounds share the quinazoline core but differ in substituents and side chains, leading to distinct physicochemical and biological properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) LogP* Bioactivity Notes
Target Compound 3-Nitrophenylmethyl-sulfanyl, butanamide chain 594.64 4.2 Hypothesized kinase inhibition due to nitro group’s electrophilicity
4-[6-{[2-(Cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide (K284-5606) Cyclohexylamino-acetyl-sulfanyl substituent 606.67 3.8 Enhanced solubility due to cyclohexylamine; potential for CNS penetration
N-[(4-Methoxyphenyl)methyl]-6-(6-{[(4-Nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide 4-Nitrophenylmethyl-sulfanyl, hexanamide chain 622.68 4.7 Increased lipophilicity and prolonged half-life due to longer aliphatic chain
4N-(3-Chlorophenyl)-8-methoxy-7-[3-(4-morpholinyl)propoxy]quinazolin-4-amine Morpholinylpropoxy substituent, chlorophenyl group 442.20 2.9 Demonstrated antiproliferative activity in cancer cell lines

*LogP values estimated using XLogP3 (reference compound data from ).

Key Comparative Findings

Substituent Effects on Bioactivity
  • Nitro Group Position : The target compound’s 3-nitrophenyl group may exhibit different electronic effects compared to the 4-nitro isomer in the hexanamide analog. Meta-substitution could reduce steric hindrance in target binding compared to para-substitution .
  • Side Chain Length : The hexanamide analog’s longer chain increases molecular weight and LogP, suggesting improved membrane permeability but possible metabolic instability compared to the butanamide derivative .

Biological Activity

The compound N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₁H₂₃N₅O₄S
  • Molecular Weight : 433.50 g/mol

The presence of various functional groups, including methoxy, nitro, and dioxole moieties, suggests significant potential for biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 0.004 to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results:

  • Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that compounds with structural similarities reduced cell viability significantly at concentrations as low as 1 μM .
  • Apoptosis Induction : Mechanistic studies suggested that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of the compound:

  • Human Cell Lines : In tests involving human normal fetal lung fibroblast MRC-5 cells, compounds were found to maintain cell viability above 91% at concentrations up to 10 μM, indicating low cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Methoxy GroupEnhances lipophilicity and cellular uptake
Nitro GroupPotentially increases reactivity towards biological targets
Dioxole MoietyContributes to overall stability and solubility

Research indicates that modifications in these functional groups can lead to enhanced or diminished biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that modifications similar to those in this compound resulted in significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC of 0.015 mg/mL against S. aureus .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), derivatives of this compound were shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through increased expression of pro-apoptotic proteins .

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